Compound Description: AZD3229 (N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide) is a potent pan-KIT mutant inhibitor developed for the treatment of gastrointestinal stromal tumors (GISTs) []. It exhibits strong inhibitory activity against a broad range of KIT mutant kinases, demonstrating single-digit nM growth inhibition in cell-based assays []. AZD3229 also possesses favorable pharmacokinetic properties, including excellent cross-species pharmacokinetics and strong pharmacodynamic target inhibition, supporting its clinical development for GIST treatment [].
Relevance: Although structurally different from N-[4-(cyclopentyloxy)phenyl]-2-thiophenesulfonamide, AZD3229 highlights the biological relevance of targeting kinases in cancer therapy, particularly in the context of GISTs []. The presence of an aromatic sulfonamide moiety in N-[4-(cyclopentyloxy)phenyl]-2-thiophenesulfonamide suggests its potential as a kinase inhibitor, similar to AZD3229, albeit with potentially different target profiles and therapeutic applications.
MRS4833
Compound Description: MRS4833 (4-(4-((1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid) is a potent and competitive antagonist of the P2Y14 receptor (P2Y14R) []. MRS4833 demonstrated significant in vivo efficacy in reducing airway eosinophilia in a protease-mediated asthma model and reversing chronic neuropathic pain in a mouse model [].
Relevance: MRS4833 highlights the importance of exploring diverse heterocyclic scaffolds for developing potent and selective antagonists []. Both MRS4833 and N-[4-(cyclopentyloxy)phenyl]-2-thiophenesulfonamide share common features, including aromatic rings and a substituted phenyl ring, suggesting potential for exploring modifications on the N-[4-(cyclopentyloxy)phenyl]-2-thiophenesulfonamide scaffold to target P2Y14R or related receptors.
Compound Description: BFC is a mixed-type corrosion inhibitor that effectively protects brass from corrosion in 1M HCl solutions []. Its inhibition efficiency increases with increasing temperature, showcasing its robustness in harsh environments []. BFC predominantly acts on the anodic domain of the corrosion process and its adsorption onto the brass surface is facilitated by the negative charges on its nitrogen and oxygen atoms [].
Compound Description: This compound exhibits intramolecular π–π interactions within its structure and forms layers connected by C—H...O and C—H...N hydrogen bonds in its crystal structure []. This compound's crystal packing is further stabilized by C—H...π interactions and van der Waals forces [].
Relevance: The 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide's structure highlights the significance of the sulfonamide group in influencing intermolecular interactions and crystal packing [], factors relevant for drug design and formulation. N-[4-(cyclopentyloxy)phenyl]-2-thiophenesulfonamide, also containing a sulfonamide group, could exhibit similar intermolecular interactions impacting its physicochemical properties.
BN 80933
Compound Description: BN 80933 ((S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide) is a dual-action compound demonstrating both neuronal nitric oxide synthase (nNOS) inhibition and antioxidant properties []. It shows significant neuroprotective effects in a mouse model of transient focal cerebral ischemia, reducing infarct volume, improving neurological scores, and attenuating blood-brain barrier disruption, brain edema, and neutrophil infiltration []. These promising findings position BN 80933 as a potential therapeutic candidate for stroke treatment [].
Relevance: BN 80933's structure, containing a thiophene ring and an amide linkage, shares structural similarities with N-[4-(cyclopentyloxy)phenyl]-2-thiophenesulfonamide, despite differing in their overall structures and biological targets []. This commonality emphasizes the potential for designing molecules with specific pharmacological profiles by modifying substitutions on core structures like thiophene.
Compound Description: HPAEPMS is a molecule whose vibrational spectral analysis, conducted using FT-Raman and FT-IR spectroscopy, revealed insights into its structural properties []. Theoretical calculations using Density Functional Theory (DFT) were employed to simulate its spectra and assign vibrational wavenumbers based on potential energy distribution []. The study provided a comprehensive understanding of the vibrational modes and structural features of HPAEPMS [].
Relevance: Similar to N-[4-(cyclopentyloxy)phenyl]-2-thiophenesulfonamide, HPAEPMS contains a sulfonamide group connected to a substituted phenyl ring. The study's focus on vibrational characteristics and theoretical calculations of HPAEPMS emphasizes the significance of these methods in understanding molecular properties []. Applying similar techniques to N-[4-(cyclopentyloxy)phenyl]-2-thiophenesulfonamide could offer valuable insights into its structural features and potential interactions with biological targets.
Compound Description: This compound is an impurity found in Sulfasalazine, a drug used for treating rheumatoid arthritis and ulcerative colitis. Bacterial Reverse Mutation Assays were conducted on this impurity to assess its mutagenic potential [].
Relevance: While this impurity is not a direct structural analog of N-[4-(cyclopentyloxy)phenyl]-2-thiophenesulfonamide, it emphasizes the importance of understanding the safety profiles of even minor components in drug formulations []. This underscores the need for thorough safety evaluations of N-[4-(cyclopentyloxy)phenyl]-2-thiophenesulfonamide and its potential metabolites should it be developed further as a pharmaceutical agent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.